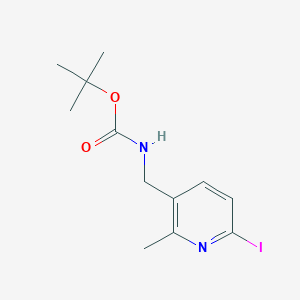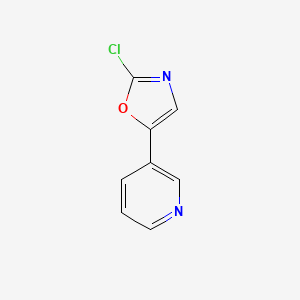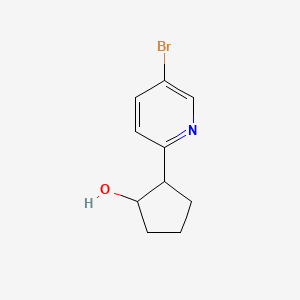![molecular formula C7H6BrClN4 B13004358 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004358.png)
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a triazolopyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine with ethylating agents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, ensuring high yield and purity while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Aplicaciones Científicas De Investigación
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting c-Met and VEGFR-2 kinases.
Biological Studies: The compound has shown antiproliferative activities against various cancer cell lines, making it a candidate for cancer research.
Chemical Biology: It is used in studies involving molecular docking and dynamics simulations to understand its binding interactions with proteins.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to these kinases, disrupting their signaling pathways and leading to the inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine: Lacks the ethyl group but shares the core structure.
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine: Contains a trifluoromethyl group instead of the ethyl group.
Uniqueness
6-Bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple kinases simultaneously makes it a promising candidate for overcoming drug resistance in cancer therapy .
Propiedades
Fórmula molecular |
C7H6BrClN4 |
|---|---|
Peso molecular |
261.50 g/mol |
Nombre IUPAC |
6-bromo-8-chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C7H6BrClN4/c1-2-5-11-12-7-6(9)10-4(8)3-13(5)7/h3H,2H2,1H3 |
Clave InChI |
SZUQYQQWZNYXFD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C2N1C=C(N=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13004278.png)





![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B13004303.png)





![2-Iodofuro[2,3-b]pyridine](/img/structure/B13004366.png)
